An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. This compound belongs to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), which have garnered significant interest in medicinal chemistry due to their cytotoxic and antimitotic properties.[1][2] This document details the molecule's structural attributes, outlines a robust synthetic protocol, describes methods for its analytical characterization, and explores its putative mechanism of action as a selective alkylating agent. Safety considerations and handling procedures are also discussed, providing a complete resource for professionals engaged in research and development involving this class of compounds.
Chemical Identity and Physicochemical Properties
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is an unsymmetrical urea derivative characterized by a 2-methoxyphenyl group on one nitrogen atom and a reactive 2-chloroethyl group on the other. The presence of the electrophilic chloroethyl moiety is a key feature, suggesting potential for covalent interactions with biological nucleophiles.[2] The methoxy group on the aromatic ring influences the electronic properties and conformation of the molecule, which can impact its biological activity and metabolic stability.
Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
| Property | Value | Source/Method |
| Molecular Formula | C10H13ClN2O2 | Calculated |
| Molecular Weight | 228.68 g/mol | Calculated |
| CAS Number | 13908-42-4 | [3] |
| Appearance | Expected to be an off-white solid | [4] (Analogue) |
| Solubility | Soluble in methanol, likely soluble in other organic solvents like DMSO, THF | [4] (Analogue) |
| Predicted XLogP3 | 1.9 | [3] (PubChem) |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
Note: Some properties are predicted or based on close structural analogues due to limited publicly available data for this specific compound.
Synthesis and Purification
The synthesis of unsymmetrical ureas is a well-established process in organic chemistry.[5][6] For 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea, the most direct and efficient method involves the reaction of 2-methoxyaniline with 2-chloroethyl isocyanate.[1] This reaction is typically high-yielding and proceeds rapidly under mild conditions.
General Synthetic Protocol
The standard procedure for preparing N,N'-unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[1]
Reaction Scheme: o-Anisidine (2-methoxyaniline) + 2-Chloroethyl isocyanate → 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Reaction: Cool the solution in an ice bath (0 °C). Add 2-chloroethyl isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[7]
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude solid is then treated with water or a non-polar solvent like hexane to precipitate the product.
-
Purification: The solid product is collected by filtration and washed. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure urea derivative.[7]
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl ring (typically in the δ 6.8-8.0 ppm range), a singlet for the methoxy (-OCH₃) protons (~δ 3.8-3.9 ppm), and two triplets for the chloroethyl (-CH₂CH₂Cl) protons (~δ 3.5-3.8 ppm). Signals for the two N-H protons will also be present, often as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the urea (~δ 155-160 ppm), the aromatic carbons, the methoxy carbon (~δ 55 ppm), and the two aliphatic carbons of the chloroethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₀H₁₃ClN₂O₂). The isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretch of the urea moiety (typically ~1630-1680 cm⁻¹). N-H stretching bands will be visible in the ~3200-3400 cm⁻¹ region.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[4] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used.[8] Purity is determined by the peak area percentage at a suitable UV wavelength.
Reactivity and Potential Mechanism of Action
The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold is recognized for its biological activity, which is attributed to the reactive 2-chloroethyl moiety.[1][9] While related nitrosoureas are well-known DNA cross-linking agents, unnitrosated CEUs have been shown to act as selective alkylating agents targeting proteins, particularly β-tubulin.[2]
Proposed Mechanism: β-Tubulin Alkylation
The leading hypothesis for the cytotoxic effect of CEUs is their function as microtubule-disrupting agents.[2] This occurs through the covalent alkylation of specific nucleophilic residues, such as cysteine, within the colchicine-binding site of β-tubulin.
-
Intramolecular Cyclization: The 2-chloroethylurea moiety can undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This step is often rate-limiting.
-
Nucleophilic Attack: The strained aziridinium ring is a potent electrophile. It is susceptible to attack by nucleophilic amino acid residues (e.g., Cys-β239) on the target protein.
-
Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the drug and the protein, effectively alkylating it.
-
Biological Consequence: The alkylation of β-tubulin disrupts its ability to polymerize into microtubules. This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]
This targeted protein alkylation, rather than indiscriminate DNA damage, suggests that CEUs may offer a more selective mechanism of action compared to traditional nitrogen mustards or nitrosoureas.[1]
Safety and Handling
Given its chemical structure, 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea should be handled as a potentially hazardous and cytotoxic compound. The 2-chloroethyl group makes it a potential alkylating agent, which are often associated with mutagenic and carcinogenic properties.
General Safety Precautions:
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
Conclusion
1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea is a member of the promising N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds. Its synthesis is straightforward, and its structure contains a key electrophilic moiety that confers a potent biological activity, likely through the selective alkylation of β-tubulin. This mechanism of action as a microtubule disruptor makes it and its analogues interesting candidates for further investigation in anticancer drug discovery. Researchers and professionals working with this compound must employ rigorous analytical methods for its characterization and adhere to strict safety protocols due to its potential as a hazardous alkylating agent.
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